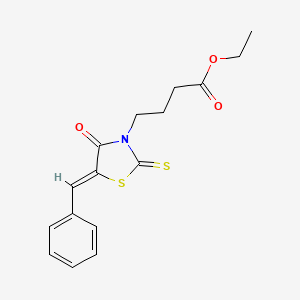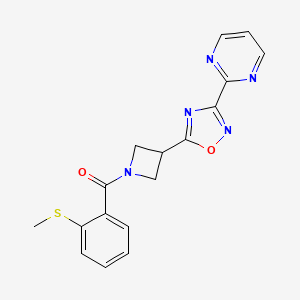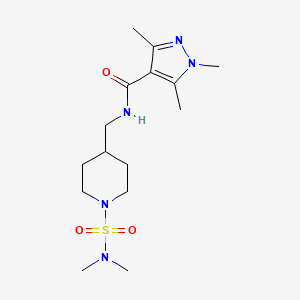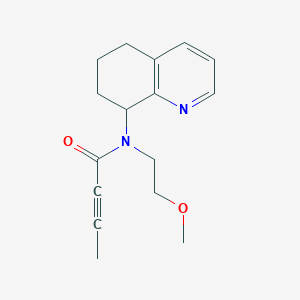
(Z)-ethyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of rhodanine-3-acetic acid . Compounds of this type have many biological properties and are tested, among others, as fluorescent probes for bioimaging and aldose reductase inhibitors . They also have antibacterial, antifungal, and anticancer activity .
Synthesis Analysis
Three rhodanine-3-acetic acid derivatives were obtained in the Knoevenagel condensation reaction with good yields, ranging from 54% to 71% .Molecular Structure Analysis
The InChI code for a similar compound, 4- (5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid, is 1S/C17H11NO3S2/c19-15-14 (10-11-4-2-1-3-5-11)23-17 (22)18 (15)13-8-6-12 (7-9-13)16 (20)21/h1-10H, (H,20,21)/b14-10- .Applications De Recherche Scientifique
Fluorescent Probes for Bioimaging
(Z)-Ethyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate: and related derivatives have been explored as fluorescent probes for bioimaging. Their unique structural features make them suitable for visualizing cellular processes and interactions within living systems . These compounds can emit fluorescence when excited by specific wavelengths of light, enabling researchers to track cellular events.
Aldose Reductase Inhibitors
Aldose reductase is an enzyme involved in the polyol pathway, which plays a role in diabetic complications. Some derivatives of this compound have demonstrated inhibitory activity against aldose reductase, making them potential candidates for managing diabetic neuropathy and other related conditions .
Antibacterial and Antifungal Properties
Studies have shown that (Z)-ethyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate derivatives possess antibacterial and antifungal activity. Among the newly synthesized compounds, certain derivatives (such as A-1 and A-2) exhibit excellent antimicrobial effects, particularly against Gram-positive bacteria . These findings highlight their potential as novel antimicrobial agents.
Anticancer Activity
The compound’s unique structure and functional groups may contribute to its anticancer properties. While further research is needed, initial investigations suggest that it could be a promising lead compound for developing new cancer therapies .
Thermal Stability
The tested derivatives exhibit high thermal stability, making them suitable for various applications, including materials science and drug formulation . Their stability above 240 °C indicates robustness under elevated temperatures.
Solvent-Dependent Absorption and Emission Properties
The absorption and emission maxima of these derivatives vary depending on the solvent used. Understanding these properties is crucial for tailoring their applications in specific contexts, such as bioimaging or sensor development .
Propriétés
IUPAC Name |
ethyl 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-2-20-14(18)9-6-10-17-15(19)13(22-16(17)21)11-12-7-4-3-5-8-12/h3-5,7-8,11H,2,6,9-10H2,1H3/b13-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJUAYRNNNXEMF-QBFSEMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide](/img/structure/B2510502.png)




![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2510508.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2510510.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2510512.png)

![(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine](/img/structure/B2510514.png)

![N-(5-methylisoxazol-3-yl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide](/img/structure/B2510517.png)
![2-[[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2510520.png)